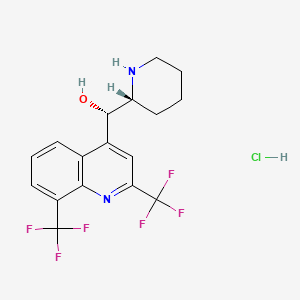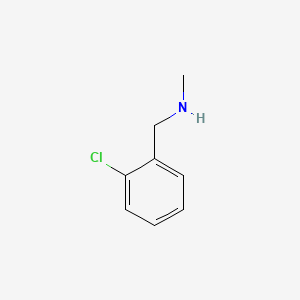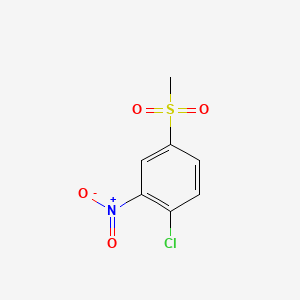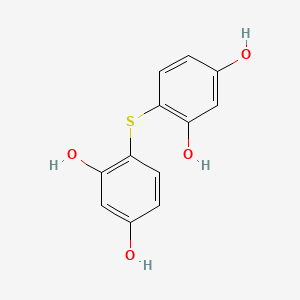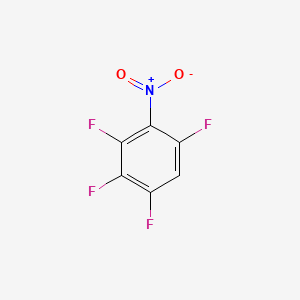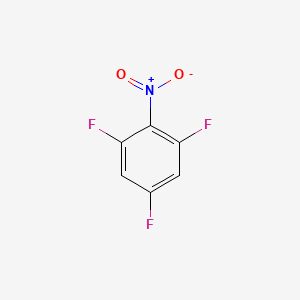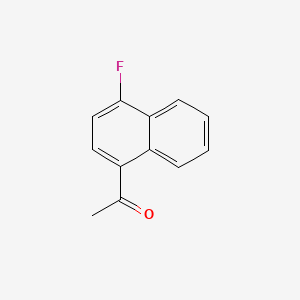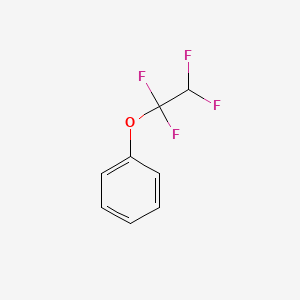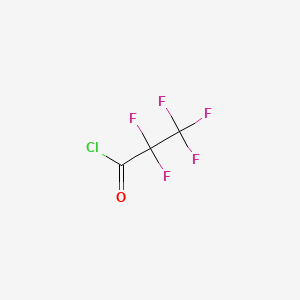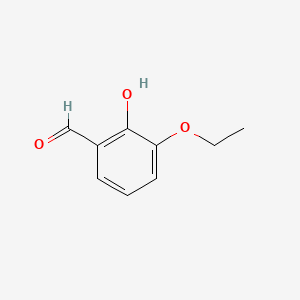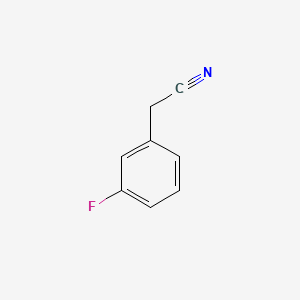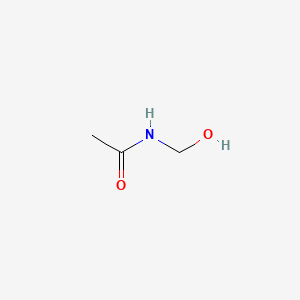![molecular formula C11H12BrNO3 B1293977 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1089989-56-9](/img/structure/B1293977.png)
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is a chemical compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a bromine atom and a propanamide group attached to a benzodioxane ring system. Benzodioxane derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive benzodioxane derivatives.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxane ring system play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide
- Methanone, (2-bromo-5-iodophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-
Uniqueness
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the propanamide group differentiates it from other benzodioxane derivatives, making it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEQJYTWAJEKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
